molecular formula C21H22N2O5 B12460453 N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide

N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide

Cat. No.: B12460453
M. Wt: 382.4 g/mol
InChI Key: LAXSFDNQHUJVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of toluene as a solvent and glacial acetic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogenated derivatives). The reaction conditions often involve specific solvents and temperature control to optimize the reaction yield .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-isoindoline-1,3-dione derivatives, such as:

Uniqueness

Its combination of the isoindoline and furan moieties makes it a versatile compound for various research and industrial purposes .

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

N-[(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C21H22N2O5/c1-27-15-10-8-14(9-11-15)22(21(26)18-7-4-12-28-18)13-23-19(24)16-5-2-3-6-17(16)20(23)25/h4,7-12,16-17H,2-3,5-6,13H2,1H3

InChI Key

LAXSFDNQHUJVQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CN2C(=O)C3CCCCC3C2=O)C(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.